2-Bromo-4,4-diethyl-2-methylhexan-3-one
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Overview
Description
2-Bromo-4,4-diethyl-2-methylhexan-3-one is an organic compound with the molecular formula C11H21BrO. This compound is characterized by the presence of a bromine atom, two ethyl groups, and a methyl group attached to a hexanone backbone. It is a branched hydrocarbon with a ketone functional group, making it a versatile compound in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,4-diethyl-2-methylhexan-3-one typically involves the bromination of 4,4-diethyl-2-methylhexan-3-one. This reaction can be carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually conducted at room temperature, and the progress can be monitored using techniques like thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4,4-diethyl-2-methylhexan-3-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can undergo oxidation to form carboxylic acids or other oxidized products using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in diethyl ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions, or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted hexanones or hexanols.
Reduction: Formation of 2-bromo-4,4-diethyl-2-methylhexanol.
Oxidation: Formation of 2-bromo-4,4-diethyl-2-methylhexanoic acid or other oxidized derivatives.
Scientific Research Applications
2-Bromo-4,4-diethyl-2-methylhexan-3-one has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways involving halogenated compounds.
Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism of action of 2-Bromo-4,4-diethyl-2-methylhexan-3-one involves its interaction with various molecular targets and pathways. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new carbon-bromine bonds. The ketone group can undergo reduction or oxidation, altering the compound’s reactivity and properties. These transformations enable the compound to act as a versatile building block in organic synthesis and industrial applications.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4,4-dimethylpentan-3-one
- 2-Bromo-4,4-diethylpentan-3-one
- 2-Bromo-4,4-dimethylhexan-3-one
Uniqueness
2-Bromo-4,4-diethyl-2-methylhexan-3-one is unique due to its specific combination of substituents, which imparts distinct chemical and physical properties. The presence of two ethyl groups and a methyl group on the hexanone backbone enhances its steric hindrance and influences its reactivity compared to similar compounds. This uniqueness makes it valuable in specialized applications where specific reactivity and properties are required.
Properties
CAS No. |
62692-63-1 |
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Molecular Formula |
C11H21BrO |
Molecular Weight |
249.19 g/mol |
IUPAC Name |
2-bromo-4,4-diethyl-2-methylhexan-3-one |
InChI |
InChI=1S/C11H21BrO/c1-6-11(7-2,8-3)9(13)10(4,5)12/h6-8H2,1-5H3 |
InChI Key |
SJQHMTAEIPCEDC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CC)C(=O)C(C)(C)Br |
Origin of Product |
United States |
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